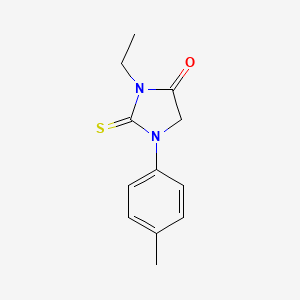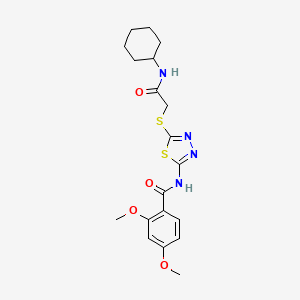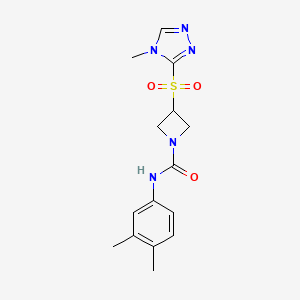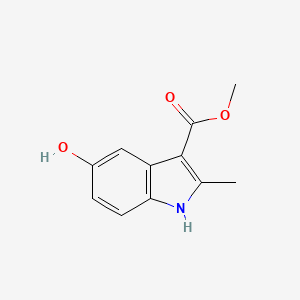
3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazolidinones, like “3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one”, are a class of compounds that contain a five-membered ring with two nitrogen atoms and a carbonyl group. They are often used in organic synthesis due to their reactivity .
Molecular Structure Analysis
The molecular structure of “3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one” would consist of a five-membered imidazolidinone ring substituted with an ethyl group at the 3-position and a 4-methylphenyl group at the 1-position .Chemical Reactions Analysis
Imidazolidinones can participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, allowing them to participate in a wide range of transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one”, we can predict that it would have properties typical of other imidazolidinones, such as being a solid at room temperature and being soluble in common organic solvents .科学的研究の応用
Applications in Electrochemistry
The compound 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one and its derivatives have been explored in the field of electrochemistry. For instance, derivatives like 5-[2-(Methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one were studied for their electrochemical behavior using techniques such as cyclic voltammetry and rotating disk electrode. These studies contribute significantly to understanding the electrochemical properties of these compounds, which could have various practical applications including battery technology, corrosion protection, and sensor development (Beloglazkina et al., 2007).
Molecular Docking and Computational Studies
In the field of drug discovery and molecular biology, the compound and its derivatives have been used in molecular docking and computational studies. For instance, 3-phenyl-2-thioxoimidazolidin-4-one derivatives were synthesized and their binding interactions with the Estrogen Receptor (3ERT) were studied through molecular docking. Such studies provide insights into the potential therapeutic applications of these compounds in treating diseases like breast cancer (Vanitha et al., 2021).
Synthesis and Characterization of Derivatives
There have been significant efforts in synthesizing and characterizing various derivatives of 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one. These studies not only expand the chemical knowledge of these compounds but also explore their potential applications in different fields, such as antimicrobial and antifungal activities, which have immense value in pharmaceutical and biomedical research (Abd El Zein et al., 2011).
Computational and Structural Chemistry
In the realm of computational and structural chemistry, studies have been conducted on the charge transfer molecular complexes of derivatives of 3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one. These studies are crucial for understanding the electronic structure and properties of these compounds, which has implications in material science and molecular electronics (TayebehHadadi & PouyaKarimi, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
3-ethyl-1-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-13-11(15)8-14(12(13)16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBCQWWQZFTDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CN(C1=S)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)
![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)
![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)




![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)